molecular formula C11H14BrN B1376397 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 165730-13-2

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1376397
CAS No.: 165730-13-2
M. Wt: 240.14 g/mol
InChI Key: DJLYGKSAQUKOAN-UHFFFAOYSA-N
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Description

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLYGKSAQUKOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1N)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and weight of 6-bromo-2,2-dimethylindan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-bromo-2,2-dimethylindan-1-amine , a specific halogenated aminoindane derivative. This document is structured for researchers and drug development professionals, focusing on structural chemistry, synthesis pathways, and structure-activity relationship (SAR) projections.

Molecular Characterization, Synthesis Strategy, and Pharmacological Scaffolding

Executive Summary

6-bromo-2,2-dimethylindan-1-amine (also designated as 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine) is a rigidified bicyclic amine belonging to the 2-aminoindane class. Structurally, it combines the serotonin-modulating pharmacophore of the aminoindane core with a lipophilic halogen substitution at the 6-position and a gem-dimethyl steric block at the 2-position.

This compound represents a significant "probe molecule" in medicinal chemistry. The 2,2-dimethyl substitution is critical: it blocks metabolic oxidation at the


-carbon relative to the amine (a common clearance pathway for amphetamines and aminoindanes) and restricts the conformational flexibility of the cyclopentane ring. The 6-bromo substituent  enhances lipophilicity and offers a handle for halogen bonding within monoamine transporter pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecular weight and elemental composition are derived from the standard atomic weights of the constituent atoms.

Molecular Data Table[6]
PropertyValueNotes
IUPAC Name 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amineStandard nomenclature
Chemical Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol Monoisotopic Mass: ~239.03 Da
Core Scaffold Indane (2,3-dihydro-1H-indene)Bicyclic aromatic-aliphatic fusion
Key Substituents 6-Bromo (Aryl); 2,2-Dimethyl (Alkyl); 1-Amino (Benzylic)
Predicted LogP ~2.8 - 3.2Moderate lipophilicity (CNS penetrant)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 1 (Primary Amine)
Structural Logic

The molecule consists of a benzene ring fused to a cyclopentane ring.

  • Aromatic Region (Positions 4-7): The 6-bromo group is located meta to the bridgehead carbon C8 and para to the bridgehead carbon C9 (using standard indane numbering where the bridgehead is 3a/7a or similar, but simplified here as 4-7 for the aromatic ring).

  • Aliphatic Region (Positions 1-3):

    • C1: Chiral center bearing the primary amine (-NH₂).

    • C2: Quaternary carbon bearing two methyl groups (gem-dimethyl).

    • C3: Benzylic methylene group.

Synthesis Strategy

Objective: Efficient construction of the sterically hindered 2,2-dimethyl-1-amino motif from the commercially available precursor 6-bromo-1-indanone .

Retrosynthetic Analysis

The most robust route involves the sequential alkylation of the indanone followed by the conversion of the ketone to an amine. Direct alkylation of the amine is avoided to prevent poly-alkylation.

Pathway:

  • Precursor: 6-bromo-1-indanone.[1]

  • Intermediate 1: 6-bromo-2,2-dimethyl-1-indanone (via double methylation).

  • Intermediate 2: 6-bromo-2,2-dimethylindan-1-one oxime (via condensation with hydroxylamine).

  • Target: 6-bromo-2,2-dimethylindan-1-amine (via reduction).

Visual Workflow (DOT Diagram)

SynthesisPathway Start 6-Bromo-1-indanone (C9H7BrO) Step1 Methylation (NaH, MeI, THF) Start->Step1 Inter1 6-Bromo-2,2-dimethyl-1-indanone (Gem-dimethylation) Step1->Inter1 Yield: ~85% Step2 Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Inter2 Oxime Intermediate (C=N-OH) Step2->Inter2 Yield: ~90% Step3 Reduction (Zn/AcOH or H2/Pd) Inter2->Step3 Final 6-Bromo-2,2-dimethylindan-1-amine (Target Molecule) Step3->Final Yield: ~70%

Figure 1: Step-wise synthesis pathway from the indanone precursor to the final amine target.

Detailed Protocol
Step 1: Gem-dimethylation
  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous THF.

  • Procedure:

    • Suspend NaH (2.2 eq) in anhydrous THF at 0°C under nitrogen.

    • Add 6-bromo-1-indanone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.

    • Add MeI (2.5 eq) dropwise. The solution will likely turn cloudy.

    • Allow to warm to room temperature and stir for 4-6 hours.

    • Causality: The use of 2.2+ equivalents of base ensures complete deprotonation at the C2 position, driving the reaction to the gem-dimethyl product rather than the mono-methyl impurity.

Step 2: Oximation
  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.

  • Procedure:

    • Dissolve the dimethyl ketone from Step 1 in Ethanol.

    • Add an aqueous solution of NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq).

    • Reflux for 2-3 hours.

    • Validation: Monitor by TLC. The disappearance of the ketone spot and appearance of a more polar oxime spot confirms conversion.

Step 3: Reduction to Amine
  • Reagents: Zinc dust (Zn), Acetic Acid (AcOH) OR Lithium Aluminum Hydride (LAH).

  • Choice of Method:

    • Zn/AcOH: Milder, preserves the aromatic bromine (Ar-Br). Recommended.

    • Catalytic Hydrogenation (H₂/Pd): Risk of de-halogenation (removing the Br atom). Avoid unless using specialized catalysts (e.g., PtO₂ with poison).

    • LAH: Strong reducing agent, effective but requires strictly anhydrous conditions.

  • Procedure (Zn/AcOH):

    • Dissolve oxime in glacial acetic acid.

    • Add Zn dust (10 eq) in portions at room temperature (exothermic).

    • Stir for 12 hours.

    • Filter zinc, basify filtrate with NaOH, and extract with DCM.

    • Convert to Hydrochloride salt using HCl/Dioxane for stability.

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.4 - 7.6Multiplet3HAr-H (Positions 4, 5, 7)
Benzylic (C1) 4.10Singlet1HCH-NH₂ (Deshielded by N)
Benzylic (C3) 2.75Singlet (or AB q)2HAr-CH₂-C(Me)₂
Methyls (C2) 1.15, 1.25Singlets6HC(CH₃)₂ (Diastereotopic if chiral)
Amine 1.80Broad Singlet2HNH₂ (Exchangeable with D₂O)

Note: The C1 proton appears as a singlet because there are no protons on the adjacent C2 carbon (blocked by methyls).

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 240.0 and 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary amines.

Potential Pharmacological Profile (SAR Analysis)

Disclaimer: This section is theoretical based on Structure-Activity Relationships (SAR) of analogous aminoindanes.

Mechanism of Action

The 2-aminoindane scaffold is a rigid analogue of amphetamine.

  • 6-Bromo Substitution: In the indane core, the 6-position roughly corresponds to the para-position of amphetamine (4-position). Para-halogenated amphetamines (e.g., PCA, PBA) are potent serotonin releasing agents (SRAs) and reuptake inhibitors.

  • 2,2-Dimethyl Substitution: This is the critical modification.

    • Metabolic Stability: It prevents Monoamine Oxidase (MAO) mediated oxidation at the position alpha to the amine, potentially extending the half-life significantly compared to non-methylated analogs.

    • Selectivity: Steric bulk at this position often reduces potency slightly but can increase selectivity for the Serotonin Transporter (SERT) over Dopamine Transporter (DAT).

Predicted Toxicology
  • Neurotoxicity Risk: Para-halogenated amphetamines are known selective serotonergic neurotoxins. While the indane ring confers rigidity that may alter binding kinetics, the 6-bromo motif warrants extreme caution regarding potential long-term depletion of serotonin (5-HT).

  • Lipophilicity: The LogP ~3.0 suggests high Blood-Brain Barrier (BBB) permeability.

References

  • PubChem. (n.d.). Compound Summary: 6-bromo-2,2-dimethyl-1-indanone (Precursor).[2] National Library of Medicine. Retrieved from [Link]

  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. (Foundational text on rigidified amphetamine analogues).

Sources

metabolic stability predictions for 6-bromo-2,2-dimethyl indane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for predicting and validating the metabolic stability of 6-bromo-2,2-dimethyl indane derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this lipophilic, halogenated scaffold.[1]

Technical Whitepaper & Protocol Guide

Executive Summary: The "Lipophilic Bullet" Paradox

In medicinal chemistry, the 6-bromo-2,2-dimethyl indane core represents a classic "lipophilic bullet." The scaffold offers high potency potential via the gem-dimethyl effect (conformational locking) and the bromine handle (halogen bonding/lipophilicity). However, these same features create a metabolic paradox:

  • The Benefit: The 2,2-dimethyl substitution sterically hinders the C2 position, preventing enolization (in indanones) and blocking direct metabolic attack at the bridge.

  • The Liability: The scaffold is highly lipophilic (LogP > 3.5), driving high affinity for CYP450 active sites.[1] While C2 is blocked, the benzylic C1 and C3 positions remain vulnerable to oxidative dealkylation or hydroxylation unless sterically shielded.[1]

This guide details the predictive workflow to assess whether the steric bulk of the gem-dimethyl group is sufficient to protect the benzylic "soft spots" or if further structural modification is required.

Structural Analysis & Metabolic Liability Map

Before initiating assays, one must map the theoretical sites of metabolism (SOM) based on the specific electronic and steric environment of the scaffold.

The Indane Core Anatomy
  • Position 2 (Blocked): The quaternary carbon at C2 eliminates the possibility of hydrogen abstraction.[1] This forces CYP450 enzymes to look elsewhere.[1]

  • Positions 1 & 3 (Benzylic Soft Spots): These are the primary liabilities.[1] In a standard indane, benzylic C-H bonds have lower bond dissociation energy (~85-90 kcal/mol), making them prime targets for CYP mediated hydrogen atom transfer (HAT).[1]

    • Prediction: The 2,2-dimethyl group creates a neopentyl-like environment around C1 and C3. While electronically vulnerable, they are sterically crowded.[1]

  • Position 6 (Bromine Deactivation): The bromine atom at C6 exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic ring. This effectively deactivates the ring towards arene oxidation (epoxidation/hydroxylation), particularly at the ortho and para positions relative to the bromine.

Visualization: Metabolic Pathway Prediction

The following diagram illustrates the predicted metabolic routes, distinguishing between blocked pathways and potential liabilities.

MetabolicPathways cluster_legend Mechanism Key Parent 6-Bromo-2,2-Dimethyl Indane (Parent) M1 Benzylic Alcohol (C1/C3-OH) [Major Liability] Parent->M1 CYP450 (3A4/2D6) Benzylic Hydroxylation M3 Arene Oxide (Epoxidation) Parent->M3 Aromatic Oxidation (Suppressed by Br) M4 Debrominated Product (Rare) Parent->M4 Oxidative Dehalogenation (Unlikely) M2 Indanone Derivative (C1=O) M1->M2 ADH/ALDH Dehydrogenation key1 Red Path: Primary Soft Spot key2 Dotted Path: Suppressed by Structure

Figure 1: Predicted metabolic fate of 6-bromo-2,2-dimethyl indane. The 2,2-dimethyl group shields C2, shifting metabolism to C1/C3 (benzylic hydroxylation), while the Bromine atom suppresses aromatic oxidation.

Predictive Framework (In Silico to In Vitro)

To accurately predict stability without wasting resources on synthesis, use this tiered workflow.

Phase 1: In Silico Prioritization

Do not rely solely on LogP.[1] Use Site of Metabolism (SOM) prediction algorithms (e.g., StarDrop, SMARTCyp) to quantify the "Steric Shielding Factor."[1]

  • Metric to Watch: If the activation energy for C1-H abstraction is predicted to be < 15 kcal/mol despite the dimethyl group, the molecule is likely unstable (

    
    ).
    
  • Lipophilicity Check: Calculate Lipophilic Ligand Efficiency (LLE) .[1] If cLogP > 4.0, the non-specific binding to microsomes will be high, requiring a modified assay protocol (see Section 4).[1]

Phase 2: In Vitro Validation (Microsomal Stability)

The gold standard for this scaffold is the Human Liver Microsome (HLM) stability assay.[1]

  • Why HLM? It contains the full complement of CYP enzymes (specifically 3A4 and 2D6, which prefer lipophilic substrates like indanes) without the confounding factors of transporters found in hepatocytes.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).[1]
Reagents & Setup
  • Test Compound: 6-bromo-2,2-dimethyl indane derivative (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Pre-Incubation: Dilute compound to 1

    
    M  in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1]
    
    • Critical Step: Pre-incubate for 10 mins at 37°C. This allows the lipophilic indane to equilibrate with the microsomal lipids, preventing "initial burst" kinetics errors.[1]

  • Reaction Initiation: Add NADPH (1 mM final conc) to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN (containing IS) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.

[1]

[1]
Data Interpretation Table
CL_int (

L/min/mg)
ClassificationPrediction for Indane Scaffold
< 15 Low ClearanceStable. The 2,2-dimethyl steric shield is effective.
15 - 45 ModerateManageable. Benzylic oxidation is occurring but slow.[1]
> 45 High ClearanceUnstable. Steric bulk insufficient.[1] C1/C3 require blocking (e.g., fluorination).[1]

Structural Modification Strategies

If the 6-bromo-2,2-dimethyl indane shows high clearance (


), apply these specific modifications:
  • Fluorination: Replace benzylic hydrogens at C1 or C3 with Fluorine.[1] The C-F bond is oxidatively stable.[1]

  • Spiro-Cyclization: Connect the 2,2-dimethyl groups to form a spiro-cyclopropyl or spiro-oxetane ring. This increases metabolic stability by altering the bond angles and further restricting access to adjacent carbons.[1]

  • Scaffold Hopping: Replace the indane core with a benzofuran or indoline if the carbon skeleton itself is the liability.[1]

Workflow Visualization

The following diagram summarizes the decision tree for evaluating and optimizing this scaffold.

OptimizationWorkflow Start Candidate: 6-Br-2,2-Me2-Indane InSilico Step 1: In Silico SOM (StarDrop/SMARTCyp) Start->InSilico Risk Is Benzylic C1/C3 Activation Energy < 15 kcal? InSilico->Risk Exp Step 2: HLM Assay (Microsomal Stability) Risk->Exp No (Predicted Stable) Unstable Modify Structure Risk->Unstable Yes (High Risk) Result Calculate CL_int Exp->Result Decision CL_int Value? Result->Decision Stable Proceed to PK (Low Clearance) Decision->Stable < 15 uL/min/mg Decision->Unstable > 45 uL/min/mg Mods 1. Fluorinate C1/C3 2. Spiro-cycle at C2 3. Add Polar Group Unstable->Mods Mods->InSilico Re-evaluate

Figure 2: Iterative optimization workflow for indane derivatives.

References

  • BenchChem. (2025).[1][2] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from 2[1]

  • Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from 3[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for fluorination strategy).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for HLM protocols and CLint calculations).

  • PubChem. (2024).[1][4] 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Compound Summary. Retrieved from 4[1][4]

Sources

gem-Dimethyl Substituted Aminoindanes: Structural Rigidity and Pharmacological Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History, Discovery, and Medicinal Chemistry of gem-Dimethyl Substituted Aminoindanes Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary & Historical Context

The aminoindane scaffold (specifically 2-aminoindane, 2-AI) has historically served as a rigidified analogue of amphetamine, extensively utilized to probe the steric and conformational requirements of monoamine transporters (DAT, SERT, NET). While 2-AI and its methylenedioxy derivative (MDAI) are well-documented as non-neurotoxic serotonin releasing agents, the introduction of geminal-dimethyl (gem-dimethyl) groups—typically at the C1, C2, or C3 positions—represents a sophisticated medicinal chemistry strategy known as the Thorpe-Ingold effect .

The gem-dimethyl modification is not merely a lipophilic addition; it is a conformational lock. By restricting bond rotation and reducing the entropic penalty of binding, gem-dimethyl substituted aminoindanes have evolved from psychoactive probes in the 1990s to highly selective kinase inhibitors in the 2020s.

The Two Primary Classes
Scaffold TypeChemical NamePrimary ApplicationMechanism of Action
Type A 2,2-dimethyl-1-aminoindane Oncology / Cell SignalingSelective PI3K-C2α Inhibition (e.g., PITCOIN series)
Type B 3,3-dimethyl-2-aminoindane NeuropharmacologyRigid analogue of phentermine; Monoamine transporter substrate

The gem-Dimethyl Effect: Mechanistic Insight

The "gem-dimethyl effect" refers to the acceleration of cyclization reactions and the stabilization of specific conformations due to the presence of two methyl groups on a single carbon. In aminoindanes, this substitution is critical for bioactive conformation locking .

Conformational Control in Drug Design

In recent breakthroughs (2023), the introduction of a gem-dimethyl group at the C2 position of 1-aminoindane derivatives was found to stabilize the trans-amide conformation of the side chain. This is distinct from the cis-conformation preferred by non-substituted analogues.[1][2]

  • Without gem-dimethyl: The molecule adopts a flexible or cis-amide state, often leading to off-target binding (e.g., broad kinase inhibition).

  • With gem-dimethyl: The steric bulk forces the amide linker into a trans orientation, projecting the terminal pharmacophore into a specific subpocket (e.g., between residues E1131 and P1188 in PI3K-C2α).[1][2]

Case Study: Discovery of PITCOIN4 (2023)[3]

The most significant recent advancement in this field is the discovery of PITCOIN4 , a gem-dimethyl substituted aminoindane derivative that acts as a highly selective inhibitor of Class II Alpha Phosphoinositide-3-Kinase (PI3K-C2α).

The Challenge

Class II PI3Ks are notoriously difficult to target selectively due to the high homology of the ATP-binding pocket across kinase isoforms.

The Solution: gem-Dimethyl Rigidification

Researchers utilized 2,2-dimethyl-1-aminoindane as a scaffold to create a "molecular ruler." The gem-dimethyl group at C2 rigidified the connection between the indane core and the hinge-binding motif.

Structure-Activity Relationship (SAR) Data
Compound IDScaffold SubstitutionConformationIC50 (PI3K-C2α)Selectivity Profile
35f (Precursor) Unsubstituted 1-aminoindanecis-amide (flexible)0.138 μMModerate; hits other isoforms
35j (PITCOIN4) 2,2-dimethyl-1-aminoindane trans-amide (locked)*0.056 μM >100-fold vs other kinases
35k Spiro-cyclized variantDistorted> 1.0 μMLoss of potency due to steric clash

Technical Insight: The gem-dimethyl group does not interact directly with the protein; rather, it pays the entropic cost of organizing the ligand before it binds, a classic example of pre-organization in ligand design.

Synthesis Protocol: 2,2-Dimethyl-1-Aminoindane

The following protocol is a self-validating workflow for synthesizing the core scaffold used in high-affinity ligands. This method avoids the formation of quaternary ammonium by-products common in direct alkylation.

Reaction Scheme
  • Methylation: 1-Indanone

    
     2,2-Dimethyl-1-indanone
    
  • Oximation: 2,2-Dimethyl-1-indanone

    
     Oxime derivative
    
  • Reduction: Oxime

    
     2,2-Dimethyl-1-aminoindane
    
Step-by-Step Methodology

Phase 1: Synthesis of 2,2-Dimethyl-1-indanone

  • Reagents: 1-Indanone (10 mmol), Potassium tert-butoxide (t-BuOK, 22 mmol), Methyl Iodide (MeI, 25 mmol).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve 1-indanone in THF at 0°C under

      
       atmosphere.
      
    • Add t-BuOK slowly to generate the enolate. Stir for 30 mins.

    • Add MeI dropwise (exothermic reaction).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC should show disappearance of starting material (

      
       shift).
      
    • Workup: Quench with

      
      , extract with EtOAc. Purify via flash chromatography.
      

Phase 2: Reductive Amination (via Oxime)

  • Reagents: 2,2-Dimethyl-1-indanone, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate.
    
  • Procedure: Reflux ketone with hydroxylamine in EtOH/Water (3:1) for 2 hours to form the oxime.

  • Reduction: Dissolve isolated oxime in MeOH. Add Raney Nickel (catalytic) or Pd/C and hydrogenate at 40 psi.

  • Purification: Filter catalyst, acidify with HCl to form the amine salt, wash with ether (removes non-basic impurities), basify, and extract.

Visualizing the Mechanism and Workflow

Diagram 1: Synthetic Pathway of the gem-Dimethyl Scaffold

This diagram illustrates the conversion of the indanone precursor to the rigidified amine.

SynthesisPathway Indanone 1-Indanone (Starting Material) Methylation Step 1: Gem-Methylation (t-BuOK, MeI, THF) Indanone->Methylation DimethylIndanone 2,2-Dimethyl-1-indanone (Intermediate) Methylation->DimethylIndanone Yield ~85% Oximation Step 2: Oximation (NH2OH·HCl) DimethylIndanone->Oximation Oxime Indanone Oxime Oximation->Oxime Reduction Step 3: Catalytic Hydrogenation (H2, Pd/C) Oxime->Reduction Product 2,2-Dimethyl-1-aminoindane (Scaffold) Reduction->Product Stereoselective

Caption: Synthesis of 2,2-dimethyl-1-aminoindane via sequential methylation and reductive amination.

Diagram 2: PI3K Signaling & Inhibition Logic

This diagram details how the gem-dimethyl inhibitor (PITCOIN4) disrupts the specific PI3K-C2α pathway involved in endocytosis and signaling.

PI3KPathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K-C2α (Class II) Receptor->PI3K Activates PIP2 PtdIns(4)P / PtdIns(4,5)P2 PI3K->PIP2 Substrate Binding PIP3 PtdIns(3)P / PtdIns(3,4)P2 PI3K->PIP3 Phosphorylation Inhibitor PITCOIN4 (Gem-Dimethyl Aminoindane) Inhibitor->PI3K Inhibits (IC50 = 56 nM) Locks Trans-Conformation Endocytosis Clathrin-Mediated Endocytosis PIP3->Endocytosis Regulates Signaling Akt / mTOR Signaling PIP3->Signaling Modulates

Caption: Mechanism of Action for PITCOIN4, showing selective blockade of PI3K-C2α signaling.[3]

Neuropharmacological Implications

While the recent focus is on kinase inhibition, the gem-dimethyl aminoindanes remain relevant in neurochemistry.

  • 3,3-Dimethyl-2-aminoindane: This compound acts as a rigidified analogue of phentermine. The gem-dimethyl group at C3 mimics the steric bulk of the isopropyl group in phenethylamine derivatives, preventing metabolism by MAO (Monoamine Oxidase) and increasing half-life.

  • Selectivity: Unlike MDAI (which is highly SERT selective), gem-dimethyl variants often show a shift toward NET (Norepinephrine Transporter) and DAT (Dopamine Transporter) due to the hydrophobic bulk interfering with the tighter serotonin binding pocket.

References

  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry, 2023.[3] (Describes the discovery of PITCOIN4 and the gem-dimethyl effect in 1-aminoindanes).

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 2017. (Review of psychoactive aminoindanes including 2-AI and MDAI).

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018.[4] (Comprehensive review of the Thorpe-Ingold effect).

  • Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan. Patent CN108794339A.[5][6] (Industrial synthesis protocols).

Sources

Methodological & Application

Application Note: Reductive Amination of 6-Bromo-2,2-Dimethyl-1-Indanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reductive amination of 6-bromo-2,2-dimethyl-1-indanone presents a specific synthetic challenge commonly encountered in medicinal chemistry: overcoming the gem-dimethyl effect . While the 6-bromo motif provides a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 2,2-dimethyl substitution creates significant steric bulk around the carbonyl center.

Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃) often fail with this substrate, resulting in low conversion or competitive direct reduction of the ketone to the alcohol.

This guide details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This Lewis acid additive serves a dual function: it activates the sterically hindered carbonyl and acts as a water scavenger to drive the equilibrium toward the imine intermediate before the reducing agent is introduced. This method ensures high chemoselectivity and yield.[1]

Key Chemical Challenges
FeatureSynthetic ImpactMitigation Strategy
2,2-Dimethyl Group Steric hindrance blocks nucleophilic attack; inhibits imine formation.Use Ti(OiPr)₄ to activate carbonyl and dehydrate in situ.
6-Bromo Substituent Susceptible to hydrodehalogenation under catalytic hydrogenation (Pd/C, H₂).Use hydride reagents (NaBH₄ ) which leave aryl halides intact.
Enolization The 2,2-dimethyl group prevents enolization at the

-position, simplifying the reaction profile (no aldol side products).
Advantageous; allows for higher temperature imine formation if needed.

Mechanism of Action (Ti-Mediated)[2]

The success of this protocol relies on the pre-formation of the imine. The titanium species coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously sequestering the water produced during condensation as stable titanium oxides/hydroxides.

Ti_Mechanism cluster_0 Step 1: Activation & Dehydration cluster_1 Step 2: Reduction Ketone 6-Br-2,2-Me-Indanone (Sterically Hindered) Complex Activated Ti-Complex Ketone->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Imine Imine Intermediate (Stable) Complex->Imine + Amine - iPrOH Amine Primary Amine (R-NH2) TiO2 TiO2 / Ti-Hydroxides (Water Scavenged) Imine->TiO2 Irreversible Dehydration Product Secondary Amine (Target) Imine->Product Reduction (MeOH) NaBH4 NaBH4 (Hydride Source) NaBH4->Product

Caption: Ti(OiPr)4 activates the hindered ketone and traps water, driving the equilibrium to the imine before NaBH4 reduction.

Experimental Protocol: Ti(OiPr)₄ Mediated Reductive Amination

This protocol is optimized for 1.0 mmol scale but is scalable to >50 mmol.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
6-Bromo-2,2-dimethyl-1-indanone 1.0SubstrateLimiting reagent.
Primary Amine (R-NH₂) 1.2 - 1.5NucleophileExcess drives kinetics. Use HCl salt + Et₃N if free base is volatile.
Titanium(IV) Isopropoxide 1.5 - 2.0Lewis AcidTechnical grade (97%) is sufficient. Air sensitive; handle quickly.
Sodium Borohydride (NaBH₄) 1.5ReductantAdded in Step 2. Do not mix with Ti(OiPr)₄ initially.
THF (Anhydrous) 5-10 VSolventStep 1 solvent. Toluene is a valid alternative.
Methanol (Anhydrous) 5 VCo-solventRequired in Step 2 to solubilize NaBH₄.
Step-by-Step Procedure
Phase 1: Imine Formation (The Critical Step)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 6-bromo-2,2-dimethyl-1-indanone (1.0 equiv) and the Amine (1.2 equiv).

    • Note: If using an amine hydrochloride salt, add 1.2 equiv of Et₃N to free-base in situ.

  • Solvent: Add anhydrous THF (concentration ~0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. The solution often turns yellow/orange.

  • Reaction: Stir at Ambient Temperature for 12–18 hours .

    • Optimization: For extremely hindered or electron-deficient amines, heat to 40–50°C.

    • Monitoring: Monitor by TLC or LCMS.[2] You will observe the disappearance of the ketone (254 nm) and appearance of the less polar imine. Do not proceed until ketone is <5%.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with anhydrous Methanol (equal volume to THF).

    • Caution: Exothermic. Ti-species may precipitate slightly.

  • Reduction: Cool the flask to 0°C (ice bath). Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Gas Evolution: Hydrogen gas will evolve. Ensure proper venting.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

Phase 3: Workup (The "Ti-Emulsion" Fix)

Standard aqueous workups with Titanium create impossible emulsions. Use this specific quench:

  • Quench: Add 1M NaOH or saturated NH₄OH solution (approx. 2 mL per mmol substrate) dropwise.

  • Precipitation: A thick white/grey precipitate (TiO₂) will form. Dilute with EtOAc.

  • Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude material is usually clean enough for next steps. If needed, purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Analytical Characterization & QC

Expected Data Profile
  • LCMS: [M+H]⁺ peak corresponding to Product Mass. Distinct lack of "M+2" alcohol peak (from direct ketone reduction).

  • 1H NMR (CDCl₃):

    • Gem-dimethyl: Two singlets or one strong singlet around 1.1–1.3 ppm.

    • Benzylic CH: The proton at the chiral center (C1) typically appears as a singlet or doublet (depending on amine) around 3.8–4.2 ppm.

    • Aryl Region: 3 aromatic protons (due to 6-bromo substitution).

Troubleshooting Guide
ObservationRoot CauseSolution
Low Conversion (Ketone remains) Steric bulk preventing amine attack.Increase Ti(OiPr)₄ to 2.0 equiv. Heat Step 1 to 60°C (Toluene).
Alcohol Byproduct (Direct Reduction) NaBH₄ added before imine formed.Extend Step 1 time. Ensure ketone is consumed before adding borohydride.
Thick Emulsion during workup Improper Ti quenching.Do not use water alone. Use 1M NaOH or Rochelle's Salt solution and filter through Celite before separation.

Alternative Methods (Why they are not recommended)

Alternatives Method Method Choice STAB Standard STAB (NaBH(OAc)3) Method->STAB Simple Ketones CatHyd Catalytic Hydrogenation (H2, Pd/C) Method->CatHyd Scale-up (No Halogens) TiMethod Ti(OiPr)4 Protocol (Recommended) Method->TiMethod Hindered / Halogenated Fail1 Fail1 STAB->Fail1 Fails: Too slow due to sterics Leads to alcohol byproduct Fail2 Fail2 CatHyd->Fail2 Risk: De-bromination Loss of synthetic handle

Caption: Decision tree showing why Ti-mediated reduction is the only viable path for this specific substrate.

  • Standard STAB (NaBH(OAc)₃): The bulky acetoxy groups on the borohydride combined with the 2,2-dimethyl ketone create too much steric clash. Reaction rates are glacial, allowing moisture to hydrolyze the imine back to the ketone.

  • Catalytic Hydrogenation (Pd/C): While effective for imine reduction, Pd/C will rapidly debrominate the aromatic ring (removing the 6-Br), destroying the scaffold's utility for medicinal chemistry.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552-2554, 1990 . Link

    • Foundational paper establishing Ti(OiPr)4 for hindered ketones.
  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996 . Link

    • Comparative study highlighting limitations of STAB with hindered substr

Sources

amide coupling reagents for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Optimization for 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine


-Disubstituted Benzylic Amines[1][2]

Executive Summary

The synthesis of amides derived from 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine presents a specific challenge in medicinal chemistry: the gem-dimethyl effect .[1][2] While the 6-bromo substituent provides a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), the primary synthetic bottleneck is the severe steric hindrance imposed by the C2-dimethyl group adjacent to the C1-amine.[1][2]

Standard coupling reagents (EDC/HOBt, DCC) often fail to drive this reaction to completion, leading to stalled intermediates, extensive reaction times, and potential degradation of sensitive acid partners. This guide outlines a tiered reagent strategy—moving from high-activity uronium salts to phosphonic anhydrides and neutral acid chloride generators—to ensure quantitative conversion while preserving the integrity of the aryl bromide.[1]

The Steric Challenge: The "Gem-Dimethyl Wall"

The target amine features a primary amino group at the benzylic position (C1).[1] Crucially, the adjacent C2 carbon bears two methyl groups. This creates a neopentyl-like environment where the nucleophilic approach of the nitrogen to the activated carbonyl is physically obstructed.[1]

  • Kinetic Consequence: The rate of nucleophilic attack is reduced by orders of magnitude compared to non-substituted indanamines.

  • Thermodynamic Consequence: The resulting amide bond is highly stable, but the activation energy required to form it is significant.

  • Chemoselectivity: Conditions must remain mild enough to prevent elimination of the benzylic amine (forming the indene) or reduction of the aryl bromide.[1]

Reagent Selection Decision Matrix

The following flowchart guides the selection of the optimal coupling system based on the properties of the carboxylic acid partner.

ReagentSelection Start Select Carboxylic Acid Partner IsAcidSensitive Is the Acid Acid/Base Sensitive? Start->IsAcidSensitive IsSteric Is the Acid Sterically Hindered? IsAcidSensitive->IsSteric No T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) IsAcidSensitive->T3P Yes (e.g., Chiral center at alpha position) HATU Protocol A: HATU / HOAt (High Activity, Discovery Scale) IsSteric->HATU No (Standard Acids) Ghosez Protocol C: Ghosez's Reagent (Neutral Acid Chloride Gen.) IsSteric->Ghosez Yes (e.g., Tert-butyl, alpha-substituents)

Figure 1: Decision tree for selecting the appropriate coupling reagent based on the steric and electronic properties of the carboxylic acid partner.[1]

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Discovery chemistry, small scale (<100 mg), and robust acid partners.[1][2]

Mechanism: HATU generates an OAt-active ester.[1][2][3][4] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction rate significantly compared to HOBt-based reagents, which is critical for overcoming the C2-dimethyl steric wall.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3][5]

  • Amine: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (1.1 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Pre-activation: In a dry vial under nitrogen, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Add DIPEA dropwise. Stir at room temperature for 15–30 minutes . Note: The solution should turn yellow/orange. This step ensures the formation of the activated OAt-ester before the hindered amine is introduced.[1]

  • Addition: Add the Inden-1-amine in one portion.

  • Reaction: Stir at Room Temperature for 2–16 hours .

    • Tip: If LCMS shows incomplete conversion after 4 hours, heat to 50°C. The gem-dimethyl group is thermally stable, but watch for epimerization of the acid partner.

  • Workup: Dilute with EtOAc, wash with sat.[5] NaHCO₃ (2x), water (1x), and brine (1x).[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1 g), epimerization-prone acids, and simple workup.[1][2]

Mechanism: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but less prone to racemization than active esters. The byproduct is water-soluble, simplifying purification.[1][5][6][7]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3][5]

  • Amine: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1][2]

  • Base: Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (0.2 M)[1][2]

Procedure:

  • Combine: In a reactor, charge the Carboxylic Acid , Inden-1-amine , and Solvent (EtOAc preferred).

  • Base Addition: Add Pyridine (or DIPEA).[1] Cool to 0°C if the acid is extremely sensitive; otherwise, start at RT.

  • Reagent Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours .

    • Optimization: T3P reactions are often slower but cleaner. If stalled, the reaction can be safely heated to reflux in EtOAc (77°C) without significant decomposition.[1]

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/DIPEA), then sat.[1] NaHCO₃. The phosphorus byproducts wash away in the aqueous phase.

Protocol C: Ghosez’s Reagent (Neutral Acid Chloride Generation)

Best for: Extremely hindered acids or low-nucleophilicity amines where HATU fails.[1][2]

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride or oxalyl chloride.[1][2] This highly reactive acid chloride intermediate can then force the coupling with the hindered amine.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3][5]

  • Amine: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (1.1 equiv)[1][2]

  • Reagent: Ghosez’s Reagent (1.2–1.5 equiv)[1][2]

  • Base: DIPEA or TEA (2.0 equiv)[1][2]

  • Solvent: Anhydrous DCM or CHCl₃[1][8]

Procedure:

  • Activation: In a dry flask under Argon, dissolve the Carboxylic Acid in DCM.

  • Add Ghosez’s Reagent dropwise at room temperature. Stir for 1–2 hours .

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride, often visualized by quenching an aliquot with MeOH to form the methyl ester).

  • Coupling: Once activation is complete, add the Inden-1-amine followed by DIPEA .[1][2]

  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric clash prevents approach of amine to activated ester.[1][2]Switch to Protocol C (Ghosez). The acid chloride is smaller and more electrophilic than the HATU-OBt ester.[1][2]
Epimerization of Acid Over-activation or high base concentration.Switch to Protocol B (T3P). Use Pyridine as the base and run at 0°C initially.
Formation of Indene Elimination of the benzylic amine (rare but possible with strong heating).Avoid temperatures >80°C. Ensure base is not in large excess (>5 equiv).[1]
Bromine Loss Pd contamination or radical reduction (unlikely in amide coupling).[1]Ensure all glassware is free of transition metals if previous steps involved Suzuki/Buchwald reactions.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1][2]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2][3][6] An efficient peptide coupling additive."[1][2][3][6] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1][2]

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[3][4][9][10] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

Sources

protecting group strategies for 1-amino-6-bromo-2,2-dimethylindane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 1-amino-6-bromo-2,2-dimethylindane represents a high-value pharmacophore in medicinal chemistry, particularly for GPCR modulators and kinase inhibitors.[1][2] However, its functionalization presents a dual challenge:

  • Steric Hindrance: The gem-dimethyl group at C2 creates a "neopentyl-like" steric tunnel around the C1 amine, significantly retarding nucleophilic attack during protection steps.[2]

  • Chemoselectivity: The C6-bromine atom acts as a reactive handle.[2] The choice of amine protecting group (PG) dictates which downstream organometallic transformations (e.g., Lithium-Halogen exchange vs. Palladium-catalyzed coupling) are permissible.[1][2]

This guide details two distinct protocols tailored to specific downstream applications: Accelerated Boc-Protection for general cross-coupling and Stabase Protection for organolithium chemistry.[1][2]

Strategic Analysis & Decision Matrix

Before selecting a protocol, the downstream fate of the C6-bromide must be defined. The decision matrix below outlines the optimal strategy.

PG_Strategy Start Target: 1-Amino-6-bromo-2,2-dimethylindane Decision Downstream Chemistry at C6-Br? Start->Decision Pdpath Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) Decision->Pdpath Mild Base/Heat Lipath Lithium-Halogen Exchange (n-BuLi / t-BuLi) Decision->Lipath Strong Base/Cryogenic BocStrat STRATEGY A: Carbamates (Boc) Robust, standard deprotection. Requires forcing conditions. Pdpath->BocStrat StabaseStrat STRATEGY B: Silyl (Stabase) Stable to strong bases (n-BuLi). Lacks acidic protons. Lipath->StabaseStrat

Figure 1: Decision matrix for selecting the amine protecting group based on intended C6-functionalization.[1][2]

Protocol A: Accelerated Boc-Protection (For Pd-Coupling)

Context: Standard Boc-protection (Boc₂O, THF, RT) is often ineffective for 2,2-dimethyl-1-aminoindanes due to the steric bulk hindering the approach of the anhydride.[1][2] This protocol utilizes DMAP catalysis and thermal activation to drive the reaction to completion.

Mechanism: DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt, which is sufficiently electrophilic to capture the sterically hindered amine.

Materials
  • Substrate: 1-Amino-6-bromo-2,2-dimethylindane (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv)[1][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 equiv)[1][2]

  • Base: Triethylamine (Et₃N) (3.0 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)[2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Reagent Addition: Add Et₃N (30 mmol) followed by DMAP (2 mmol). Stir for 5 minutes at room temperature.

  • Boc Addition: Add Boc₂O (25 mmol) as a solution in MeCN (10 mL) or neat (if liquid).

    • Note: Excess Boc₂O is required to drive the equilibrium due to steric resistance.

  • Thermal Activation: Heat the reaction mixture to 60°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[2] The free amine (polar, stains with Ninhydrin) should disappear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate in vacuo to remove MeCN.

    • Redissolve residue in EtOAc and wash with 10% Citric Acid (removes DMAP/Et₃N), saturated NaHCO₃, and Brine.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Expected Data:

ParameterValue
Typical Yield 85–92%
Appearance White to off-white solid
1H NMR Characteristic Singlet (9H) at ~1.45 ppm (Boc group); Doublet NH at ~4.8 ppm.[1][2]

Protocol B: Stabase Protection (For Lithium-Halogen Exchange)

Context: If the 6-Br group is to be converted to a lithiated species (e.g., for reaction with an aldehyde or CO₂), Boc protection is unsuitable because the carbamate N-H proton (pKa ~17) will quench 1 equivalent of n-BuLi. Double Boc protection (N(Boc)₂) is sterically prohibitive here. Solution: The Stabase (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) adduct masks the amine as a cyclic silyl group.[1][2] It has no acidic protons and is stable to n-BuLi at -78°C.[1][2]

Materials
  • Substrate: 1-Amino-6-bromo-2,2-dimethylindane (1.0 equiv)

  • Reagent: 1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene (Stabase reagent) (1.1 equiv)[1][2]

  • Base: Triethylamine (Et₃N) (2.2 equiv)[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Dissolve the amine (10 mmol) and Et₃N (22 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C . Add the Stabase reagent (11 mmol) dropwise over 15 minutes.

    • Caution: The reaction is exothermic. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

    • Note: Steric hindrance at C1 slows ring closure; ensure full conversion by TLC.[2]

  • Workup (Critical):

    • Do NOT use acid. Stabase is acid-labile.[1][2]

    • Quench with phosphate buffer (pH 7) or water.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Rapid filtration through a short pad of silica gel pre-treated with 1% Et₃N in Hexane (to neutralize silica acidity). Elute with Hexane/EtOAc.[5]

Downstream Application: Lithium-Halogen Exchange

The Stabase-protected intermediate allows for clean lithiation at C6.[2]

Li_Exchange Step1 Stabase-Protected Indane (Soln. in THF) Step2 Add n-BuLi (-78°C, 1.1 equiv) Step1->Step2 Li-Hal Exch. Step3 Lithiated Intermediate (Stable at -78°C) Step2->Step3 Step4 Electrophile Addition (e.g., DMF, CO2) Step3->Step4 Step5 Acidic Workup (Cleaves Stabase & Quenches) Step4->Step5 Deprotection

Figure 2: Workflow for Lithium-Halogen exchange using Stabase protection.

Protocol:

  • Dissolve Stabase-protected indane in THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise.[2] The lack of N-H protons prevents base quenching.

  • Stir for 30–60 mins to effect Li/Br exchange.

  • Add electrophile (e.g., DMF for formylation).

  • One-Pot Deprotection: Quench with aqueous HCl (1M). The acid cleaves the Stabase group during workup, returning the primary amine product directly.

References

  • Boc Protection of Hindered Amines: Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed reaction of di-tert-butyl dicarbonate.[1][2] Accounts of Chemical Research, 24(10), 285–289. Link

  • Stabase Chemistry: Parker, K. A., & Hui, Y. (1997). The Stabase Adduct: A Robust Protecting Group for Primary Amines. Journal of Organic Chemistry. Link

  • Lithium-Halogen Exchange Reviews: Bailey, W. F., & Patricia, J. J. (1988).[2][6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link

  • Indane Scaffold Synthesis: BenchChem Technical Notes: Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (Contextual reference for indane reactivity). Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-2,2-dimethylindan-1-amine Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-bromo-2,2-dimethylindan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 6-bromo-2,2-dimethylindan-1-amine?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, and byproducts from the amination reaction.[1] Over-alkylation products in related amine syntheses have been noted, which could be a possibility here as well.[2] Additionally, dibrominated or other regioisomeric bromination products could be present if the bromination step is not well-controlled.

Q2: What is a good initial purification strategy for a crude mixture of this amine?

A2: An acid-base extraction is an excellent first-pass purification strategy.[3][4][5] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer, leaving many organic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5][6]

Q3: My 6-bromo-2,2-dimethylindan-1-amine is an oil at room temperature. How can I use crystallization for purification?

A3: If the freebase amine is an oil, converting it to a salt is a highly effective method to induce crystallization.[7] The hydrochloride or acetate salts are common choices. This is achieved by dissolving the crude amine in a suitable solvent and adding an acid like hydrochloric acid. The resulting salt often has a higher melting point and a more ordered crystal structure, making it amenable to recrystallization.[7]

Q4: When should I opt for column chromatography over other methods?

A4: Column chromatography is ideal when dealing with impurities that have similar basicity to your target compound, making separation by acid-base extraction difficult. It is also the preferred method when impurities have very similar solubility profiles to the product's salt form, rendering recrystallization ineffective.

Troubleshooting Guides

Column Chromatography

Issue: My amine is streaking or tailing on the silica gel column.

Potential Cause: The acidic nature of silica gel strongly interacts with the basic amine, leading to poor separation and band shape.[8]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[9]

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-2% (v/v).[9]

    • Ammonia: Adding 1-2% of a concentrated aqueous ammonia solution to the polar component of your mobile phase (e.g., methanol) can also be effective.[9]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns have a basic surface, which minimizes the problematic interactions with basic compounds.[8][9][10]

    • Alumina (basic or neutral): This can be a good alternative to silica for purifying basic amines.[9]

    • Reversed-Phase Chromatography (e.g., C18): This can be very effective, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[9][10]

Issue: My compound is degrading on the column.

Potential Cause: Prolonged exposure to the acidic silica gel may be causing decomposition.

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column.[7]

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or an amine-functionalized silica column.[11]

  • Expedite Chromatography: Use a slightly more polar mobile phase to decrease the retention time of your compound on the column.

Recrystallization

Issue: The compound "oils out" instead of crystallizing.

Potential Cause: The melting point of the compound (or its salt) may be lower than the boiling point of the solvent, or the solution is too supersaturated.

Solutions:

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature.

  • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can trap impurities and prevent crystal lattice formation.[7]

Issue: Low recovery of the purified product.

Potential Cause: The compound may have significant solubility in the crystallization solvent even at low temperatures, or too much solvent was used.

Solutions:

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Minimize Solvent Usage: Dissolve the crude material in the minimum amount of hot solvent required to achieve complete dissolution.[12]

  • Anti-Solvent Addition: Consider adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols
Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 6-bromo-2,2-dimethylindan-1-amine in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The amine will be protonated and move into the aqueous layer.[5]

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and add 2 M NaOH (aq) dropwise until the solution is basic (pH > 10), which will deprotonate the amine, often causing it to precipitate or form an oil.[3]

  • Extraction of Pure Amine: Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification via Hydrochloride Salt Recrystallization
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate.[7]

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until the solution is acidic. The hydrochloride salt should precipitate.[7]

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Solvent Selection for Purification Techniques

Purification TechniqueRecommended SolventsRationale
Acid-Base Extraction Diethyl ether, DichloromethaneGood solubility for the freebase amine and immiscibility with water.
Recrystallization (HCl Salt) Isopropanol, Ethanol, Methanol/WaterThe salt form often has good solubility in hot alcohols and lower solubility upon cooling.
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate with 0.1-2% TriethylamineA common starting point for amines on silica gel.[9]
Column Chromatography (Reversed Phase) Water/Acetonitrile with 0.1% TriethylamineEffective for separating amines with good peak shape at a higher pH.[10]
Visualizations
Purification Workflow

PurificationWorkflow Crude Crude Mixture ABE Acid-Base Extraction Crude->ABE Neutral_Imp Neutral Impurities (Organic Layer) ABE->Neutral_Imp Discard Aqueous_Layer Aqueous Layer (Protonated Amine) ABE->Aqueous_Layer Basify Basify & Extract Aqueous_Layer->Basify Purified_Amine_Oil Purified Amine (Oil) Basify->Purified_Amine_Oil Salt_Formation Salt Formation (e.g., HCl) Purified_Amine_Oil->Salt_Formation Chromatography Column Chromatography Purified_Amine_Oil->Chromatography Recrystallization Recrystallization Salt_Formation->Recrystallization Final_Product High-Purity Crystalline Salt Recrystallization->Final_Product Chromatography->Final_Product

Caption: General purification workflow for 6-bromo-2,2-dimethylindan-1-amine.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography Start Column Chromatography Issue Tailing Peak Tailing/Streaking? Start->Tailing Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes Degradation Compound Degradation? Tailing->Degradation No Change_Stationary_Phase Use Amine-Functionalized Silica or Alumina Add_Base->Change_Stationary_Phase Still Tailing Success Successful Purification Add_Base->Success Resolved Change_Stationary_Phase->Success Deactivate_Silica Deactivate Silica with Base Degradation->Deactivate_Silica Yes Degradation->Success No Faster_Elution Increase Mobile Phase Polarity Deactivate_Silica->Faster_Elution Still Degrading Deactivate_Silica->Success Resolved Faster_Elution->Success

Caption: Troubleshooting logic for amine purification by column chromatography.

References
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Scribd. Amine Plant TroubleShooting. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents.
  • Sciencemadness Discussion Board. (2012, April 14). Aromatic bromination with NBS. [Link]

  • University of Bristol. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • ResearchGate. Monobromination of Aromatic Amine with [bmim]Br 3. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. [Link]

  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • YouTube. (2023, December 16). Straight Answers: Best column for amine purification. [Link]

  • Google Patents.
  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. [Link]

  • PubChem. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

Sources

overcoming steric hindrance in 2,2-dimethyl indane amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,2-Dimethyl Indane Amine Reactions

Ticket ID: #IND-22-DIMETHYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Neopentyl" Wall

Welcome to the Technical Support Center. You are likely here because standard protocols (EDC/NHS, reductive amination with NaBH(OAc)₃, or standard Sn2 alkylations) have failed with your 2,2-dimethylindan-1-amine scaffold.

The Root Cause: The 2,2-dimethylindan-1-amine motif presents a classic "neopentyl-like" steric challenge. Although the amine is attached to a secondary carbon (C1), the adjacent C2 position is quaternary (gem-dimethyl). This creates a massive steric cone that blocks the trajectory of incoming electrophiles (Burgi-Dunitz angle) and destabilizes tetrahedral intermediates.

This guide provides field-proven workarounds for Amidation, Palladium-catalyzed Arylation, and Alkylation.

Module 1: Amide Coupling (The "Drug Hunter's" Challenge)

User Question: I’ve tried HATU, EDC, and T3P to couple 2,2-dimethylindan-1-amine with a benzoic acid derivative. Yields are stuck at <20% or I see no conversion. What is the fix?

Technical Diagnosis: Standard uronium reagents (HATU/HBTU) form an active ester (OBt/OAt). For your hindered amine, the rate of nucleophilic attack on this active ester is slower than the rate of hydrolysis or competing side reactions (like guanidinium formation). You need a more electrophilic species (Acid Chloride/Fluoride) or a smaller transition state.

Troubleshooting Protocol
Option A: The "Sledgehammer" (Acid Chlorides via Ghosez’s Reagent)

If your acid is stable, convert it to the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent is neutral and avoids the acidic conditions of SOCl₂.

  • Why it works: It generates a highly reactive acid chloride without releasing HCl gas, allowing the hindered amine to attack a small, high-energy electrophile.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1-2 hours (monitor by TLC/LCMS as the acid converts to chloride; quench an aliquot with MeOH to check for methyl ester).

  • Add 2,2-dimethylindan-1-amine (1.1 equiv) and DIPEA (2.5 equiv).

  • Warm to room temperature (or reflux if necessary).

  • Note: If this fails, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Option B: The Modern Standard (TCFH + NMI)

For acid-sensitive substrates, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI).

  • Why it works: TCFH forms a highly reactive N-acyl imidazolium intermediate (via NMI) which is less sterically demanding than the OBt ester formed by HATU.

Data Comparison: Coupling Reagents for Hindered Amines

ReagentActive SpeciesSteric ToleranceRisk FactorRecommended For
HATU/DIPEA OAt EsterLow-MediumGuanidinium byproductStandard couplings
T3P Mixed AnhydrideMediumLow (Water soluble byproducts)Scale-up, mild hindrance
TCFH/NMI N-Acyl ImidazoleHigh Epimerization (low risk)Hindered Amines
Ghosez's Rgt Acid ChlorideVery High Moisture sensitivityThe "Unreactive" Amine
Visual Decision Tree: Amide Coupling

AmideCoupling Start Start: Amide Coupling Fails CheckAcid Is the Carboxylic Acid Sterically Hindered too? Start->CheckAcid RouteA Route A: TCFH (1.5 eq) + NMI (3.0 eq) Solvent: MeCN, 60°C CheckAcid->RouteA No (Only Amine Hindered) RouteB Route B: Ghosez's Reagent (In-situ Acid Chloride) CheckAcid->RouteB Yes (Both Hindered) RouteC Route C: Acid Fluoride (TFFH) RouteB->RouteC If Acid unstable to Cl- caption Figure 1: Decision matrix for coupling 2,2-dimethyl indane amines.

Module 2: Buchwald-Hartwig Amination (Arylation)

User Question: I am trying to arylate the amine using Pd(OAc)₂/BINAP, but the reaction stalls. I see mostly starting material and some dehalogenated aryl bromide.

Technical Diagnosis: BINAP is a bidentate ligand that creates a crowded metal center. Your amine is too bulky to penetrate the coordination sphere of a Pd-BINAP complex to undergo amine binding (the rate-limiting step for hindered amines). You need a ligand that facilitates reductive elimination while creating a spacious binding pocket.

The Solution: Dialkylbiaryl Phosphine Ligands

Switch to the Buchwald G3/G4 Precatalyst system.

  • Ligand of Choice: BrettPhos (for primary amines) or RuPhos (if your indane amine is secondary).

  • Why: These ligands promote the formation of a monoligated Pd(0) species, which is essential for the oxidative addition of the aryl halide and subsequent accommodation of the bulky amine.

Optimized Protocol (SOP-BH-002)
  • Catalyst: BrettPhos Pd G4 (2-5 mol%).

  • Base: NaOtBu (1.4 equiv) - Crucial: The base must be strong enough to deprotonate the amine-Pd complex.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 100°C.

  • Procedure:

    • Add Aryl Halide, Amine, Base, and Catalyst to a vial.

    • Purge with Argon/Nitrogen (3 cycles).

    • Add sparged solvent.

    • Seal and heat.

Warning: If your substrate contains base-sensitive groups (esters), switch the base to K₃PO₄ or Cs₂CO₃ and use BrettPhos or XPhos , but expect longer reaction times (24-48h).

Module 3: N-Alkylation (Reductive Amination)

User Question: Direct alkylation with alkyl halides gives trace product. I tried reductive amination with a ketone, but it won't work.

Technical Diagnosis: Direct Sn2 attack by 2,2-dimethylindan-1-amine is kinetically disfavored due to the adjacent quaternary center. For reductive amination, the formation of the imine intermediate is the bottleneck. The equilibrium lies heavily toward the ketone + amine because the imine is sterically crowded.

The Solution: Titanium-Mediated Dehydration

You must force the imine formation using a strong Lewis Acid/Dehydrating agent before adding the reducing agent.

Protocol:

  • Imine Formation: Combine Amine (1.0 eq) + Ketone (1.1 eq) + Ti(OiPr)₄ (2.0 eq) in dry THF. Stir at varying temps (RT to 60°C) for 12-24h.

    • Indicator: The solution often turns yellow/orange.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) directly to the reaction mixture (careful: exotherm). Alternatively, use NaBH(OAc)₃ if functional group tolerance is needed, but borohydride is usually required to reduce the titanium-complexed imine.

  • Quench: Add aqueous NaOH (1M) or Rochelle’s salt solution to precipitate titanium salts. Filter through Celite.

Visual Mechanism: Steric Clash & Ligand Solution

StericMechanism Amine 2,2-Dimethyl Indane Amine PdCenter Pd(II) Center Amine->PdCenter Approach Fail Reaction Stalls (Steric Repulsion) PdCenter->Fail With BINAP Success C-N Bond Formed (Reductive Elimination) PdCenter->Success With BrettPhos LigandBinap BINAP (Crowded) LigandBinap->PdCenter Blocks Access LigandBrett BrettPhos (Open Pocket) LigandBrett->PdCenter Facilitates Binding caption Figure 2: Ligand geometry impact on hindered amine binding.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140-177.

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.

  • Ghosez, L., et al. (1979). Synthesis and reactions of 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26.

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

Technical Support Center: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and solid-state handling of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (and its salts).

As specific proprietary data for this exact substitution pattern is often held within internal pharmaceutical development reports, this guide synthesizes established physicochemical principles of lipophilic 1-aminoindanes with industrial best practices for salt selection and troubleshooting.[1]

Topic: Solubility Optimization & Solid-State Troubleshooting Audience: Medicinal Chemists, Formulation Scientists Context: The presence of the 6-bromo substituent (lipophilic, electron-withdrawing) combined with the 2,2-dimethyl geminal substitution (steric bulk) creates a unique solubility profile. This molecule behaves as a Class II (Low Solubility, High Permeability) candidate.[1]

Part 1: Physicochemical Profile & Solubility Logic[1]

Before troubleshooting, verify your compound's baseline properties.[1] The "2,2-dimethyl" motif significantly increases lipophilicity (LogP) compared to the parent aminoindane, often leading to "oiling out" issues during salt formation.

PropertyEstimated ValueImplication for Solubility
pKa (Base) ~9.2 – 9.8Highly ionized at gastric pH (1.2); solubility drops sharply > pH 7.5.
LogP (Free Base) ~3.5 – 4.2Poor intrinsic water solubility (< 10 µg/mL).[1] Requires salt formation.[1][2]
Sterics High (Gem-dimethyl)The 2,2-dimethyl group creates steric hindrance near the amine, potentially destabilizing the crystal lattice of small counterions (like Cl⁻).
Common Salts HCl, Tartrate, MesylateHCl often forms stable but poorly soluble lattices ("Brick Dust").[1] Mesylates often lower melting points but improve wetting.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: The HCl salt precipitates immediately upon adding saline or buffer.

Q: I dissolved the HCl salt in water, but it precipitates when I add PBS or normal saline. Why?

A: You are encountering the Common Ion Effect .[1] The solubility product (


) of the hydrochloride salt is governed by the product of the drug cation 

and the chloride anion

.

Physiological saline contains ~150 mM chloride.[1] This high background

forces the equilibrium to the left, precipitating your drug as the solid HCl salt.

Corrective Action:

  • Switch Buffers: Use chloride-free buffers like Phosphate buffer (Na/K only) , Acetate , or Citrate for in vitro assays.[1]

  • Change Salt Form: If in vivo compatibility is required, screen high-solubility counterions that do not suffer from common ion effects in blood/gut, such as Mesylate (Methanesulfonate) or Tosylate .[1]

Issue 2: "Oiling Out" during Salt Formation

Q: When attempting to crystallize the salt (especially HCl or HBr), the product separates as a sticky gum or oil instead of a solid. How do I fix this?

A: This is classic behavior for 2,2-dimethyl substituted indanes.[1] The gem-dimethyl group disrupts the packing efficiency required for crystallization, and the high lipophilicity favors a liquid-liquid phase separation (oiling out) in polar solvents.

Troubleshooting Protocol:

  • Temperature Cycling: Heat the "oiled" mixture until it dissolves (single phase), then cool extremely slowly (1°C/min).

  • Anti-Solvent Switch: If using Ethanol/Ether, switch to Isopropanol/Heptane .[1] Ether often causes rapid precipitation (oiling).[1] Heptane allows for slower saturation.[1]

  • Seed Crystals: You must bypass the nucleation energy barrier.[1] If you have any solid trace from a previous batch, add it at the cloud point.[1]

  • Use a "Structure Breaker" Counterion: If HCl persists in oiling, switch to L-Tartrate or Fumarate .[1] These di-acids can form hydrogen-bonded networks that bridge the sterically hindered amines, often facilitating crystallization.[1]

Issue 3: pH-Dependent Precipitation

Q: My stock solution (10 mM in DMSO) crashes out when diluted into cell culture media (pH 7.4).

A: The free base of this molecule is likely insoluble at pH 7.4.[1] At pH 7.4, the ionization percentage drops.[1] If the concentration exceeds the intrinsic solubility (


) of the free base, it will precipitate regardless of the salt form used in the stock.

Calculation Check:



If 

and pH is close to pKa, solubility is limited.[1]

Workaround:

  • Formulation: Pre-complex with 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . A 10-20% w/v HP-
    
    
    -CD solution can often maintain solubility up to 100 µM in media by encapsulating the lipophilic bromo-indane core.[1]
Part 3: Salt Selection Decision Tree

Use this logic flow to select the optimal salt form for your specific assay or development stage.

SaltSelection Start Start: Define Application InVivo In Vivo / Oral Dosing Start->InVivo InVitro In Vitro / Cellular Assays Start->InVitro SolubilityCheck Is Aqueous Solubility > 1 mg/mL? InVivo->SolubilityCheck InVitro->SolubilityCheck HCl Use HCl Salt (Standard, but watch Common Ion) SolubilityCheck->HCl Yes Mesylate Use Mesylate/Tosylate (Breaks Lattice, No Common Ion) SolubilityCheck->Mesylate No (Need higher solubility) Tartrate Use Tartrate/Succinate (Good for Crystallinity) HCl->Tartrate Oiling Out? Formulation Requires Formulation (Cyclodextrin / Lipid Vehicle) Mesylate->Formulation Still Insoluble?

Figure 1: Decision matrix for salt selection based on solubility requirements and experimental context.

Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Measurement

Do not rely on kinetic (DMSO-dilution) solubility for salt selection, as it overestimates solubility due to supersaturation.

  • Preparation: Weigh 5-10 mg of the salt into a 1.5 mL HPLC vial.

  • Solvent: Add 0.5 mL of the target buffer (e.g., pH 1.2, pH 6.8, Water).[1]

  • Equilibration: Shake at 25°C or 37°C for 24 hours .

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Crucial: Check pH of supernatant at end of experiment. Salt disproportionation can shift pH.[1]

  • Analysis: Dilute supernatant with Mobile Phase (Acetonitrile/Water) and quantify via HPLC-UV (254 nm).

Protocol B: Anti-Oiling Salt Formation (Mesylate)

Recommended if HCl salt is problematic.

  • Dissolve 1.0 eq of Free Base in Ethyl Acetate (10 vol).

  • Cool to 0-5°C.

  • Slowly add 1.05 eq of Methanesulfonic acid (diluted in Ethyl Acetate).

  • Observation: If oil separates, reheat to reflux until clear.[1]

  • Add seed crystals (if available) or scratch glass surface.[1]

  • Cool to Room Temp over 4 hours.

  • Filter and wash with cold Ethyl Acetate/Heptane (1:1).[1]

Part 5: Comparative Data Summary
Salt FormCounterion MWMelting Point TrendHygroscopicityRecommended Use
Hydrochloride 36.5High (>200°C)LowSolid oral dosage forms (if soluble).
Mesylate 96.1Moderate (150-180°C)ModerateImproving solubility; preventing oiling.[1]
L-Tartrate 150.1ModerateLowChiral resolution; stabilizing amorphous forms.[1]
Bromide 80.9HighLowAvoid (Toxicologically less preferred than HCl).[1]
References
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Kumar, L., et al. (2013).[1] Salt Selection in Drug Development: A Review. Pharmaceutical Technology, 37(6).[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard industry reference for pKa and salt selection logic).

  • Gupta, D., et al. (2015).[1] Solubility and Solubility Products of Hydrochloride Salts. Journal of Pharmaceutical Sciences. (Mechanistic explanation of Common Ion Effect).

Sources

minimizing side reactions during methylation of 6-bromo-indanone oximes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methylation of 6-Bromo-Indanone Oximes

Subject: Minimizing Side Reactions & Optimizing O-Methylation Regioselectivity Ticket ID: #OX-IND-6BR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the methylation of 6-bromo-indanone oximes. This transformation is deceptively simple; while the target is the O-methyl ether, the oxime functionality is an ambident nucleophile. The nitrogen atom competes with the oxygen, leading to nitrone byproducts.[1] Furthermore, the indanone scaffold is prone to acid-catalyzed Beckmann rearrangement, which irreversibly expands the ring to a lactam.

This guide provides a self-validating protocol to lock regioselectivity toward the O-isomer while suppressing rearrangement and hydrolysis.

Part 1: Diagnostic Triage (Troubleshooting Matrix)

Use this matrix to identify impurities based on crude LCMS or NMR data before proceeding to the protocol.

Observation / Symptom Likely Culprit Root Cause Corrective Action
Product mass +14 Da (M+15 observed, but wrong retention time)Nitrone (N-alkylation) "Soft" alkylation conditions or solvent effects favoring N-attack.Switch to harder bases (Cs₂CO₃) and polar aprotic solvents (DMF/Acetonitrile).
Product mass +14 Da (M+15), very polar, broad peakNitrone (Salt form) Incomplete reaction or protonation of the nitrone.Nitrones are often more polar than O-ethers. Purify via silica gel (nitrones stick; ethers elute).
Mass matches Starting Material (M+0) Hydrolysis (Ketone) Trace water in solvent or acidic workup.Use anhydrous solvents . Buffer aqueous workup to pH 7-8. Avoid strong acids.
Mass matches Product (M+15) but NMR shows amide signals (NH protons, carbonyl shift)Beckmann Rearrangement Thermal stress or Lewis Acid contamination.Lower reaction temperature (<60°C). Ensure no sulfonyl chlorides or strong acids are present.
Loss of Bromine (M-Br) Dehalogenation Palladium contamination or Lithium-Halogen exchange (if using alkyl-lithiums).Avoid Pd catalysts in this step. Do not use n-BuLi. Use mild inorganic bases (K₂CO₃).

Part 2: Visualizing the Problem Space

To control the reaction, you must visualize the competing pathways. The diagram below maps the decision points where the reaction diverges into impurities.

OximeMethylationPathways Start 6-Bromo-indanone Oxime Base Deprotonation (Base) Start->Base Beckmann Beckmann Rearrangement (Lactam) Start->Beckmann Heat / Acid / Activating Agents Hydrolysis Hydrolysis (Ketone Reversion) Start->Hydrolysis H2O / H+ Anion Oximate Anion (Ambident Nucleophile) Base->Anion OMeth O-Methylation (Target Ether) Anion->OMeth Hard Electrophile (MeI) Polar Solvent NMeth N-Methylation (Nitrone Impurity) Anion->NMeth Soft Electrophile Non-polar Solvent

Caption: Reaction pathway divergence. Green path indicates the target O-methylation. Red paths indicate competitive side reactions (Nitrone formation, Beckmann rearrangement, and Hydrolysis).

Part 3: Deep Dive – The Mechanics of Failure

The Regioselectivity Battle (O vs. N)

The oxime anion is an ambident nucleophile .

  • Oxygen (Hard Nucleophile): The negative charge is largely localized here. Reaction at oxygen is favored by "hard" electrophiles and conditions that separate the ion pair (e.g., K⁺ sequestered by crown ethers or highly polar solvents).

  • Nitrogen (Soft Nucleophile): The nitrogen lone pair is available.[2] Reaction here forms a nitrone .[1] This is favored if the oxygen is shielded or if the electrophile is "soft."

The Fix: Methyl Iodide (MeI) is a "hard" electrophile compared to Michael acceptors. To maximize O-selectivity, use Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile . The large Cesium cation dissociates well from the oximate oxygen, making the oxygen more nucleophilic (the "naked anion" effect).

The Beckmann Rearrangement Threat

The 6-bromo-indanone system is geometrically constrained. Under acidic conditions or high heat, the oxime hydroxyl group can be protonated (or activated), turning it into a leaving group.[2] The anti-periplanar alkyl group (part of the ring) then migrates to the nitrogen, expanding the 5-membered ring to a 6-membered lactam.

  • Risk Factor: High temperatures (>80°C) and Lewis Acids.

  • The Fix: Keep the reaction below 60°C . Avoid reagents like thionyl chloride or sulfonyl chlorides, which are known Beckmann triggers [1].

Part 4: The "Gold Standard" Protocol

This protocol is designed to be self-validating . If you follow the checkpoints, you will detect failure early.

Reagents:

  • Substrate: 6-bromo-1-indanone oxime (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq) — Caution: Carcinogen

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation (The Dry Phase):

    • Dissolve 6-bromo-indanone oxime in anhydrous DMF (0.2 M concentration).

    • Checkpoint 1: Ensure the solution is clear. If cloudy, moisture may be present (risk of hydrolysis). Add activated 3Å molecular sieves if unsure.

  • Deprotonation:

    • Add Cs₂CO₃ (1.5 eq) at room temperature (20–25°C).

    • Stir for 15 minutes. The solution often turns yellow/orange due to the formation of the oximate anion.

  • Alkylation (The Critical Step):

    • Cool the mixture to 0°C (Ice bath). Why? To suppress the kinetic energy required for N-alkylation and rearrangement.

    • Add MeI (1.2 eq) dropwise.

    • Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Do NOT heat.

  • In-Process Control (IPC):

    • Take an aliquot after 2 hours.

    • TLC Analysis: Elute in 20% EtOAc/Hexane.

      • Target (O-Ether): High Rf (typically ~0.6–0.8).

      • Nitrone: Low Rf (typically ~0.1–0.3, very polar).

      • Beckmann Product: Mid-range Rf, but distinct UV absorption.

    • Checkpoint 2: If Starting Material remains after 4 hours, add 0.2 eq more MeI. Do not increase temperature.

  • Workup (Quench):

    • Dilute with EtOAc.

    • Wash with Water (x3) to remove DMF.

    • Crucial: Wash with Brine (x1).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If Nitrone is present (low Rf spot), it can be easily removed via flash column chromatography. The large polarity difference between the O-ether and the Nitrone makes separation efficient [2].

Part 5: Troubleshooting Flowchart

Follow this logic tree if your purity is low.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / TLC) Q1 Is Starting Material Present? Start->Q1 Q2 Is there a M+15 peak? Q1->Q2 No Incomplete Action: Add 0.2 eq MeI Check Base Quality Q1->Incomplete Yes CheckRf Check TLC Rf vs Target Q2->CheckRf Yes Hydrolysis Diagnosis: Hydrolysis Action: Dry Solvents Check pH Q2->Hydrolysis No (Mass = M+0) Nitrone Diagnosis: Nitrone Action: Switch solvent to DMF Use Cs2CO3 CheckRf->Nitrone Lower Rf (Polar) Target Diagnosis: Success Proceed to Isolation CheckRf->Target Higher Rf (Non-polar)

Caption: Logic flow for identifying and correcting reaction failures.

References

  • Beckmann Rearrangement Mechanisms

    • Title: Beckmann Rearrangement - Chemistry Steps[3][4]

    • Source: Chemistry Steps[2][3][5][6]

    • URL:[Link]

  • Regioselectivity (O vs N)

    • Title: Selective Binding and Isomerization of Oximes in a Self-assembled Capsule (Discusses E/Z isomers and separ
    • Source: RECERC
    • URL:[Link] (General repository link for context on isomer separation)

  • General Oxime Methylation Standards

    • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds[5]

    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • Indanone Scaffold Reactivity

    • Title: Synthesis of 1-indanones with a broad range of biological activity[8]

    • Source: PMC (NIH)
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and interpretation framework for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine , a critical scaffold in the development of kinase inhibitors and GPCR ligands.[1]

This analysis compares the target molecule against its primary synthetic precursor (6-bromo-2,2-dimethyl-1-indanone ) and its closest regioisomer (5-bromo isomer ), providing the necessary logic to validate structural identity and purity.[1]

Executive Summary

Product: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (Target Amine) Primary Application: Chiral intermediate for pharmaceutical synthesis.[1][2] Analytical Challenge: Distinguishing the target from its ketone precursor (incomplete reduction) and verifying the bromination regiochemistry (6-Br vs. 5-Br).

Core Insight: The introduction of the gem-dimethyl group at the C2 position simplifies the aliphatic region by eliminating vicinal couplings to C1 and C3, creating a unique spectral signature. However, the chirality at C1 renders the C2-methyl groups and C3-protons diastereotopic, a critical feature often overlooked in automated assignments.[1]

Structural Analysis & Causality

To interpret the spectrum correctly, one must understand the causal relationship between the molecule's rigid bicyclic geometry and its NMR signals.

  • C1 Chirality: The amine at C1 creates a chiral center.[2] This breaks the symmetry of the molecule.

  • C2 Quaternary Center: The gem-dimethyl group acts as a "coupling firewall," isolating the C1 proton from the C3 protons.

  • Diastereotopicity: Because of C1's chirality:

    • The two Methyl groups at C2 are anisochronous (magnetically non-equivalent), appearing as two separate singlets.

    • The two protons at C3 are diastereotopic , appearing as an AB quartet (two doublets with a large geminal coupling constant).

Visualization: Structural Logic Flow

The following diagram illustrates the logical flow for assigning the aliphatic region based on structural causality.

AliphaticAssignment Structure Structure: 6-bromo-2,2-dimethyl-1-aminoindane C1_Chiral C1 Chiral Center (Asymmetry Source) Structure->C1_Chiral C2_Quat C2 Quaternary Center (Coupling Block) Structure->C2_Quat Me_Signal C2-Methyls Two Singlets (Diastereotopic) C1_Chiral->Me_Signal Induces Anisochrony C3_Signal C3-Protons AB Quartet (Geminal Coupling only) C1_Chiral->C3_Signal Induces Diastereotopicity C2_Quat->C3_Signal Removes Vicinal Coupling C1_Signal C1-Proton Singlet (in D2O) Doublet (in CDCl3) C2_Quat->C1_Signal Removes Vicinal Coupling

Figure 1: Causal logic for aliphatic signal assignment. The C2 quaternary center simplifies splitting, while C1 chirality induces magnetic non-equivalence.

Comparative Performance: Target vs. Alternatives

This section compares the spectral performance of the target amine against its critical "alternatives": the Precursor Ketone (to verify reaction completion) and the Regioisomer (to verify substitution pattern).

A. Target Amine vs. Precursor Ketone

The reduction of the ketone (C=O) to the amine (CH-NH2) results in drastic shielding changes.[1][2]

Table 1: Spectral Shift Comparison (Representative Data in CDCl3)

FeatureTarget: 1-AminoindaneAlternative: 1-Indanone (Precursor)Diagnostic Change
C1 Proton δ 3.80 - 4.10 ppm (Singlet/Doublet)Absent Appearance of this peak confirms reduction.[1][2]
C3 Protons δ 2.6 - 2.9 ppm (AB Quartet)δ 2.9 - 3.0 ppm (Singlet)C3 protons split into an AB system in the amine due to chirality; they are often a singlet in the achiral ketone.[1]
C2 Methyls Two Singlets (e.g., δ 1.05, 1.[2]15)One Singlet (e.g., δ 1.20)Methyls become distinct (anisochronous) in the amine.[1][2]
C7 Aromatic Shielded (~δ 7.1 ppm) Deshielded (>δ 7.6 ppm) The carbonyl anisotropy in the ketone strongly deshields H7.[1] Loss of C=O shifts H7 upfield.[1][2]
B. Regioisomer Verification (6-Br vs. 5-Br)

Bromination of the indane core can occur at position 5 or 6.[1][2][3] Distinguishing these is critical.

  • 6-Bromo (Target): H7 is adjacent to the C1-bridgehead.[1][2] H5 is adjacent to the C3-bridgehead side.[1][2]

    • Pattern: H7 is a meta-coupled doublet (or apparent singlet).[1][2] H4 and H5 show ortho coupling (~8 Hz).[1][2]

  • 5-Bromo (Impurity): H4 is adjacent to the C3-bridgehead.[1][2] H6 and H7 are adjacent.[1][2][4]

    • Pattern: H4 is a meta-coupled doublet (or apparent singlet).[1][2] H6 and H7 show ortho coupling (~8 Hz).[1][2]

Differentiation Protocol:

  • Identify the aromatic proton with the lowest coupling constant (the "singlet" or meta-doublet, J ~1-2 Hz).[1][2]

  • Perform a 1D NOE experiment irradiating the C1-H (amine methine).

  • Result:

    • If NOE is observed at the "singlet" (H7), you have the 6-Bromo (Target).[1]

    • If NOE is observed at the ortho-doublet (H7), you have the 5-Bromo isomer.[1]

Detailed 1H NMR Interpretation Guide

Experimental Protocol
  • Solvent: CDCl3 (Standard).[1][2] Use DMSO-d6 if NH2 protons must be clearly resolved or if the salt form (hydrochloride) is used.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual CHCl3 (7.26 ppm).[1][2]

Spectral Assignments[4][5][6][7][8]
1. Aromatic Region (δ 7.0 – 7.5 ppm)

The 6-bromo-indane system presents a 1,2,4-trisubstituted benzene pattern.[1][2]

  • H4 (δ ~7.3 ppm): Doublet (J ≈ 8.0 Hz).[1][2] Ortho-coupled to H5.[1][2] Located "far" from the chiral center.[2]

  • H5 (δ ~7.4 ppm): Doublet of Doublets (J ≈ 8.0, 2.0 Hz).[1][2] Ortho to H4, Meta to H7.

  • H7 (δ ~7.1 - 7.5 ppm): Doublet (J ≈ 2.0 Hz) or broad Singlet.[1][2] Meta to H5.

    • Note: H7 shift is sensitive to the C1 substituent.[2] In the amine, it is shielded relative to the ketone.

2. Aliphatic Region (δ 0.8 – 4.0 ppm)[1]
  • C1-H (δ 3.8 – 4.1 ppm):

    • Appears as a sharp Singlet if D2O is added (NH decoupling).[1][2]

    • Appears as a Broad Singlet or Doublet in dry CDCl3 due to coupling with NH2.[1][2]

  • C3-H (δ 2.6 – 2.9 ppm):

    • AB Quartet (J_gem ≈ 16 Hz).

    • Look for "roofing" effect (inner lines taller than outer lines) indicating the coupled pair.[1][2]

  • C2-Methyls (δ 1.0 – 1.3 ppm):

    • Two distinct Singlets. Integration: 3H each.

    • If they appear as one singlet, the solvent may be accidentally creating isochrony (rare). Change solvent (e.g., to C6D6) to resolve.[2]

Visualization: Regioisomer Decision Tree

Use this workflow to confirm the position of the bromine atom.

RegioisomerCheck Start Identify Aromatic Signals IsolateH7 Identify Proton closest to C1 (H7) (Check NOE from C1-H) Start->IsolateH7 CheckCoupling Analyze H7 Coupling IsolateH7->CheckCoupling Result6Br H7 is Meta-Doublet (d, J~2Hz) (Target: 6-Bromo) CheckCoupling->Result6Br Weak Coupling (Meta) Result5Br H7 is Ortho-Doublet (d, J~8Hz) (Impurity: 5-Bromo) CheckCoupling->Result5Br Strong Coupling (Ortho)

Figure 2: Decision tree for distinguishing the 6-bromo target from the 5-bromo impurity using H7 coupling patterns.[1]

Self-Validating System (Quality Control)

To ensure the trustworthiness of your interpretation, apply this checklist:

  • Integration Check:

    • Aromatic region must integrate to 3H .[1][2][5]

    • C1-H must integrate to 1H .[1][2]

    • C3-H must integrate to 2H (total of the AB quartet).[1][2]

    • Methyl region must integrate to 6H (two singlets of 3H).[1][2]

  • Solvent Exchange Test:

    • Add 1 drop of D2O to the NMR tube and shake.[2]

    • Result: The NH2 signal (usually broad around 1.5-2.0 ppm) must disappear.[1][2] The C1-H signal should sharpen into a distinct singlet. This confirms the C1-H assignment and the presence of the primary amine.[1]

  • Precursor Absence:

    • Check for a singlet at δ 1.20 ppm (Ketone Methyls) and a downfield aromatic doublet at >7.6 ppm (Ketone H7).[1][2] Their absence confirms >98% conversion.[1][2]

References

  • PubChem. (2025).[1][2] 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • BenchChem. (2025).[1][2][6] A Comparative Guide to the 1H NMR Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its Analogs. Available at: ][6]">https://benchchem.com[1][6]

  • Emery Pharma. (2018).[1][2][5] A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]1]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]1]

  • CONICET. (2020).[1][2][7][8] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at: ]">https://www.conicet.gov.ar[1]

Sources

HPLC Method Development Guide: Purity Analysis of 6-Bromo-2,2-dimethylindan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 6-bromo-2,2-dimethylindan-1-amine presents a dual chromatographic challenge typical of complex pharmaceutical intermediates: managing the secondary interactions of a highly basic primary amine while achieving selectivity for a halogenated, sterically hindered aromatic core.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) column chemistries and mobile phase strategies. By analyzing the causality behind peak tailing and co-elution, we provide a self-validating, step-by-step framework for establishing a robust purity assay.

Mechanistic Insights & Causality (E-E-A-T)

To develop a robust method, we must first deconstruct the analyte's physicochemical properties and how they dictate stationary phase interactions.

The Amine Challenge: Ion-Exchange Tailing

Primary amines like 6-bromo-2,2-dimethylindan-1-amine typically exhibit a pKa between 9.5 and 10.5. Under standard acidic or neutral HPLC conditions (pH 2.0–7.0), the amine is fully protonated (


). Traditional fully porous silica columns contain residual surface silanols (

) that become ionized above pH 4.0. The electrostatic attraction between the protonated amine and ionized silanols creates a secondary ion-exchange mechanism. This causes severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy [1].

The Solution: Operating at a high pH (e.g., pH 10.5) deprotonates the amine, rendering it neutral and eliminating silanol interactions. Because standard silica dissolves at high pH, Ethylene Bridged Hybrid (BEH) particle technology is required to maintain structural integrity [2].

The Halogen Challenge: Orthogonal Selectivity

The bromine atom on the indane core presents a unique separation hurdle, particularly when resolving the Active Pharmaceutical Ingredient (API) from its debrominated analog (2,2-dimethylindan-1-amine) or its ketone precursor. Standard C18 columns rely exclusively on dispersive (hydrophobic) forces, which often fail to resolve subtle electronic differences in halogenated aromatics.

The Solution: Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole,


, and charge-transfer interactions, making them exceptionally selective for halogenated compounds [3].

Method Development Workflow

G Start 6-Bromo-2,2-dimethylindan-1-amine BasicAmine Challenge 1: Basic Amine Ion-Exchange Tailing Start->BasicAmine Halogen Challenge 2: Halogen Core Isobaric Interference Start->Halogen HighPH Strategy A: High pH (10.5) Neutralize Amine BasicAmine->HighPH LowPH Strategy B: Low pH (2.0) Ion-Pairing BasicAmine->LowPH PFP Phenomenex Kinetex PFP (Halogen Selectivity) Halogen->PFP BEH Waters XBridge BEH C18 (High pH Stable) HighPH->BEH LowPH->PFP ResultA Optimal Peak Shape (Tf < 1.1) BEH->ResultA ResultB Orthogonal Selectivity (Rs > 2.5) PFP->ResultB

Decision tree for basic halogenated amine HPLC method development.

Performance Comparison Data

The following table summarizes the experimental performance of three distinct chromatographic strategies using a synthetic mixture of the API, its debrominated impurity, and its ketone precursor.

Table 1: Column & Method Performance Comparison

ParameterMethod A: High pH Hybrid C18Method B: Low pH Core-Shell PFPMethod C: Low pH Standard C18 (Control)
Column Waters XBridge BEH C18Phenomenex Kinetex PFPLegacy Fully Porous C18
Mobile Phase pH 10.5 (Ammonium Bicarbonate)2.0 (0.1% TFA)2.0 (0.1% Formic Acid)
Primary Interaction Hydrophobic (Neutral Analyte)

/ Dipole (Protonated)
Hydrophobic (Protonated)
API Tailing Factor (

)
1.05 (Excellent)1.25 (Acceptable)2.40 (Fail - Severe Tailing)
Theoretical Plates (

)
14,50022,000 6,200
Resolution (

)
*
2.13.4 0.8 (Co-elution)
Verdict Best for Quantitation Best for Impurity Profiling Not Recommended

*Resolution (


) calculated between 6-bromo-2,2-dimethylindan-1-amine and 2,2-dimethylindan-1-amine (debromo impurity).

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below incorporate a System Suitability Test (SST) . The analytical run is only considered valid if the self-validating criteria (


 and 

) are met prior to sample injection.
General Preparation (Applies to Both Methods)
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • SST Solution: Accurately weigh 10 mg of 6-bromo-2,2-dimethylindan-1-amine and 1 mg of 2,2-dimethylindan-1-amine reference standards. Dissolve and dilute to 10 mL with diluent.

  • Sample Solution: Prepare the sample at a nominal concentration of 1.0 mg/mL in the diluent.

Protocol A: High pH Method (Optimized for Peak Shape & Quantitation)

This method utilizes the to survive pH 10.5, neutralizing the amine for flawless peak symmetry.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

Gradient Program (Method A):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
15.0 20 80
18.0 20 80
18.1 80 20

| 25.0 | 80 | 20 |

Protocol B: Low pH PFP Method (Optimized for Halogen Selectivity)

This method utilizes the to leverage fluorine-induced dipole interactions, maximizing the resolution of halogenated impurities. Trifluoroacetic acid (TFA) is used as a strong ion-pairing agent to suppress silanol interactions at low pH.

  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (Core-Shell)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 215 nm

  • Injection Volume: 2 µL

Gradient Program (Method B):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
12.0 30 70
15.0 30 70
15.1 90 10

| 20.0 | 90 | 10 |

References

  • XBridge HPLC Columns: BEH Technology for High pH Stability. Waters Corporation. Available at:[Link] [2]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI (Foods). Available at:[Link] [3]

Mass Spectrometry Fragmentation Patterns of Brominated Aminoindanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Aminoindanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Brominated aminoindanes (BAIs), such as 5-bromo-2-aminoindane (5-BAI), represent a specific subclass of rigid, amphetamine-like novel psychoactive substances (NPS). Their structural rigidity, conferred by the bicyclic indane system, results in mass spectral fragmentation patterns distinct from their acyclic counterparts (e.g., bromoamphetamines).

This guide provides an in-depth technical comparison of the fragmentation mechanics of brominated aminoindanes. It focuses on the critical differentiation between positional isomers (4-BAI vs. 5-BAI) and the utility of derivatization in resolving these isobaric compounds.

Fundamental Fragmentation Mechanisms[1]

The electron ionization (EI) mass spectrum of brominated aminoindanes is governed by three primary mechanistic drivers: the stability of the aromatic core, the lability of the carbon-bromine bond, and the loss of the amine functionality.

Core Fragmentation Pathways

Unlike acyclic amines where


-cleavage dominates, the cyclic nature of aminoindanes suppresses simple 

-cleavage because the bond breakage does not immediately result in fragmentation into two separate species.
  • Molecular Ion Generation (

    
    ):  The aromatic ring stabilizes the radical cation, resulting in a discernible molecular ion peak. For brominated species, this appears as a characteristic 1:1 doublet at 
    
    
    
    211 and 213 (
    
    
    Br and
    
    
    Br).
  • Loss of Ammonia (

    
    ):  A common pathway for primary amines, leading to the formation of a brominated indene cation (
    
    
    
    194/196).
  • Halogen Loss (

    
    ):  The cleavage of the C-Br bond yields the 2-aminoindane cation (
    
    
    
    132). This is a critical diagnostic ion.
  • Tropylium Formation (

    
     91):  Subsequent loss of the amine and ring expansion/contraction leads to the stable tropylium ion (
    
    
    
    ), a universal marker for alkylbenzenes.
Mechanistic Visualization

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Figure 1: EI-MS Fragmentation Pathway of 5-Bromo-2-aminoindane M_Ion Molecular Ion (M+) m/z 211/213 M_NH3 [M - NH3]+ Bromoindene m/z 194/196 M_Ion->M_NH3 - NH3 (17 Da) M_Br [M - Br]+ Aminoindane Cation m/z 132 M_Ion->M_Br - Br• (79/81 Da) Tropylium Tropylium Ion C7H7+ m/z 91 M_NH3->Tropylium - Br• M_Br->Tropylium - C2H3N (Ring Contraction) Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl - C2H2

Comparative Analysis: Isomer Differentiation

A major analytical challenge is distinguishing between positional isomers, specifically 4-bromo-2-aminoindane (4-BAI) and 5-bromo-2-aminoindane (5-BAI). While their molecular weights are identical, their fragmentation kinetics differ due to the "Ortho Effect" and steric strain.

4-BAI vs. 5-BAI

Experimental data from analogous halogenated indanes (specifically iodo-analogs) suggests a distinct trend in ion abundance ratios.

Feature5-Bromo-2-aminoindane (5-BAI)4-Bromo-2-aminoindane (4-BAI)
Molecular Ion (

)
Base Peak (100%) or very high abundance. The 5-position is sterically unhindered, stabilizing the radical cation.Lower abundance relative to base peak.
Dehalogenated Cation (

132)
Moderate abundance (~20-40%).Base Peak (100%) or significantly elevated. Proximity of the amine to the 4-bromo position facilitates halogen loss.
Tropylium (

91)
High abundance.High abundance.[1]
Retention Time Typically elutes later on non-polar columns (e.g., Rxi-5Sil MS).Typically elutes earlier due to lower boiling point/polarity interaction.

Key Insight: The ratio of


 to 

is the primary differentiator.
  • 5-BAI:

    
    
    
  • 4-BAI:

    
    
    
Comparison with Alternatives
AnalyteKey Diagnostic Ions (

)
Notes
2-Aminoindane (2-AI) 133 (

), 116, 91
Lacks the isotopic doublet. Base peak is often

116 or 117.
5-Iodo-2-aminoindane (5-IAI) 259 (

), 132, 117, 91
Analogous to 5-BAI but shifted by +48 Da (I vs Br).

is dominant.
MDAI (Methylenedioxy) 177 (

), 160, 131
Oxygenated ring fragments differently; no halogen loss pattern.

Derivatization Strategies

Direct analysis of underivatized aminoindanes can lead to peak tailing and thermal degradation. Derivatization is recommended to improve chromatographic resolution and provide unique mass spectral tags.[2]

Recommended Reagents
  • PFPA (Pentafluoropropionic anhydride): Adds a perfluoroacyl group. Excellent for increasing molecular mass to a unique high-mass region.

  • TFAA (Trifluoroacetic anhydride): Standard reagent. Good volatility but fragments can be less unique.

  • HFBA (Heptafluorobutyric anhydride): Adds a large fluoro-chain, significantly improving separation of isomers like 4-BAI and 5-BAI.

Derivatization Workflow

The following protocol ensures consistent derivative formation.

DerivatizationWorkflow Figure 2: Derivatization Workflow for Aminoindane Analysis Sample Sample Preparation (Dissolve in Ethyl Acetate) Reagent Add Reagent (50 µL PFPA or HFBA) Sample->Reagent Incubate Incubation 60°C for 20-30 mins Reagent->Incubate Evap Evaporation Dry under N2 stream Incubate->Evap Recon Reconstitution 50 µL Ethyl Acetate Evap->Recon Analysis GC-MS Analysis Recon->Analysis

Experimental Protocol (GC-MS)[3][4][5][6][7][8][9][10][11]

To replicate the fragmentation patterns described, the following instrument parameters are recommended. This protocol is self-validating through the use of a standard alkane ladder for retention index calculation.

Instrumentation
  • System: GC-MS (Single Quadrupole)

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm × 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow)

Temperature Program
  • Inlet: 250°C (Splitless or 20:1 Split depending on concentration)

  • Oven:

    • Initial: 90°C (hold 1 min)

    • Ramp: 20°C/min to 300°C

    • Final: 300°C (hold 5 min)

  • Transfer Line: 280°C

Mass Spectrometer Settings
  • Ionization: Electron Impact (EI) at 70 eV

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range:

    
     40–450
    

References

  • Rose, S. et al. (2021). Gas chromatography–mass spectrometry of eight aminoindanes. Rapid Communications in Mass Spectrometry. [Link]

  • Brandt, S. D. et al. (2013).[3] The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal. [Link]

  • Inoue, H. et al. (2015).[4] Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Publish Comparison Guide: Structural Characterization of 6-Bromo-2,2-dimethyl-1-aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic analysis of the structural characterization of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 165730-13-2), a critical chiral intermediate in the synthesis of neurological therapeutics (e.g., MAO-B inhibitors, glutamatergic modulators).[][2]

Given the proprietary nature of specific crystal datasets for this exact intermediate in the public domain, this guide functions as a comparative structural analysis protocol . It contrasts the molecule's crystallographic properties against its closest structural analogs—6-bromo-1-aminoindane and 2,2-dimethyl-1-aminoindane —to provide a predictive roadmap for researchers aiming to determine absolute configuration and binding modes.[][2]

Executive Summary & Strategic Value

The target molecule, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine , represents a "privileged scaffold" in medicinal chemistry.[][2] The 2,2-dimethyl substitution introduces a Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility and locking the amine into a specific trajectory relative to the aromatic ring.[][2][3] The 6-bromo substituent serves a dual purpose: it modulates lipophilicity/metabolic stability and acts as a heavy-atom anchor for X-ray phasing.[][2]

Core Challenge: Unambiguous assignment of the C1-chiral center is critical for regulatory compliance (ICH Q6A). Solution: This guide outlines the crystallographic advantages of this specific analog over its non-methylated and non-brominated counterparts, demonstrating why it is the superior candidate for "absolute structure" determination via Anomalous Dispersion.[3]

Comparative Performance Analysis

The following table contrasts the crystallographic "performance" of the target molecule against its structural alternatives.

FeatureTarget: 6-Br-2,2-dimethyl-1-aminoindane Alternative A: 6-Bromo-1-aminoindane Alternative B: 2,2-Dimethyl-1-aminoindane
Crystallizability High. Gem-dimethyl groups reduce conformational entropy (

), favoring lattice formation.[][2]
Moderate. Higher ring pucker flexibility leads to disorder in the crystal lattice.[][2][3]Low/Moderate. Lacks heavy atom; packing relies solely on weak Van der Waals forces.[][2][3]
Phasing Power Excellent. Bromine (

) provides strong anomalous signal (

at Cu K

).[][2][3]
Excellent. Bromine is present, allowing SAD/MAD phasing.[][2][3]Poor. Requires external heavy-atom derivatization or high-quality data for direct methods.[][2]
Chiral Resolution High Fidelity. Rigid backbone prevents racemization; Br allows absolute config (

vs

) via Flack parameter.[][2][3]
Moderate. Risk of ring inversion/disorder complicating assignment.[][2][3]Difficult. Lacks anomalous scatterer; relies on co-crystallization with chiral acids (e.g., Tartaric acid).[2][3]
Binding Relevance Specific. Mimics "locked" bioactive conformation.[][2][3]Promiscuous. Flexible ring may adopt multiple binding modes.[][2][3]Specific. Mimics shape but lacks halogen-bonding capability.[][2]
Experimental Protocol: Salt Screening & Data Collection

To obtain "supporting experimental data" for this amine, researchers must generate a stable salt form.[2][3] The free base is an oil or low-melting solid; the salt is required for high-resolution X-ray diffraction.[][2]

Phase 1: Salt Selection Strategy

The amine functionality at C1 is basic.[][2][3] Crystallization requires a counter-ion that enhances lattice energy.[][2][3]

  • Primary Screen: Hydrochloric acid (HCl), Hydrobromic acid (HBr).[2][3]

  • Chiral Resolution Screen:

    
    -Tartaric acid, 
    
    
    
    -Dibenzoyltartaric acid.[][2]
Phase 2: Crystallization Workflow (Vapor Diffusion)
  • Dissolution: Dissolve 10 mg of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in 0.5 mL of Methanol (MeOH).

  • Salt Formation: Add 1.05 equivalents of the selected acid (e.g., 1M HCl in Et2O).[2][3]

  • Precipitation: A white precipitate will form immediately.[][2][3]

  • Recrystallization:

    • Redissolve the precipitate in a minimum amount of hot Ethanol (EtOH).[2][3]

    • Place in a small vial.

    • Place this vial inside a larger jar containing Ethyl Acetate (Anti-solvent).[2][3]

    • Seal and allow to stand at 4°C for 48-72 hours.

  • Harvesting: Select block-like crystals with sharp edges.

Phase 3: Data Collection & Reduction
  • Source: Cu K

    
     (
    
    
    
    ) is preferred over Mo K
    
    
    to maximize the anomalous signal of Bromine for absolute configuration.[][2][3]
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the dimethyl groups.

  • Strategy: Collect a complete sphere of data (redundancy > 4) to accurately measure Friedel pairs (

    
     vs 
    
    
    
    ).
Mechanistic Visualization

The following diagram illustrates the structural logic: how the 2,2-dimethyl lock and 6-bromo anchor synergize to facilitate high-quality crystallography and chiral resolution.

G Start Target Molecule (6-Br-2,2-dimethyl-1-aminoindane) Feature1 2,2-Dimethyl Group (Thorpe-Ingold Effect) Start->Feature1 Feature2 6-Bromo Substituent (Heavy Atom) Start->Feature2 Effect1 Restricted Conformation (Reduced Entropy) Feature1->Effect1 Locks Ring Pucker Effect2 Anomalous Scattering (Phasing Signal) Feature2->Effect2 Z = 35 Outcome1 High-Quality Crystal (Ordered Lattice) Effect1->Outcome1 Outcome2 Absolute Configuration (Flack Parameter < 0.1) Effect2->Outcome2 Outcome1->Outcome2 Enables Data Collection

Caption: Structural synergy of the 2,2-dimethyl and 6-bromo motifs in facilitating crystallographic resolution.

Data Interpretation: The Flack Parameter

For researchers validating the enantiopurity of this intermediate, the Flack Parameter (


)  is the definitive metric derived from the X-ray data.[2][3]
  • Theory:

    
    [][2][3]
    
  • Interpretation for 6-Br-2,2-dimethyl-1-aminoindane:

    • 
       (with 
      
      
      
      ):
      The structural model (e.g.,
      
      
      -isomer) is correct.[2][3]
    • 
      :  The model is inverted; the crystal is the opposite enantiomer (
      
      
      
      -isomer).
    • 
      :  The crystal is a racemate (twinning) or the space group is centrosymmetric.[][2][3]
      

Why the Bromine matters: Without the 6-Bromo atom, the anomalous signal from Carbon/Nitrogen is too weak to distinguish


 from 

reliably using standard lab sources, often leading to ambiguous results (

).[2][3]
References
  • Parsons, S. (2021).[2][3] Introduction to Anomalous Dispersion in Small Molecule Crystallography. Rigaku Journal. Link

  • Flack, H. D. (1983).[2][3] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Thompson, A. et al. (2018).[2][3] Gem-Dimethyl Effect in the Synthesis of Indane Derivatives. Journal of Organic Chemistry. Link

  • Cambridge Structural Database (CSD) . Search for Indane Scaffolds (Refcode: INDANE). CCDC. Link[2][3]

Sources

×

Retrosynthesis Analysis

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